Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- is a complex organic compound that features a unique combination of functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyrimidine ring, followed by the introduction of the thiophene group and the ethanol moiety. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial. Purification steps, including distillation, crystallization, or chromatography, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of the ethanol group to an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The thiophene ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups into the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(furan-2-yl)-
- Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(benzofuran-2-yl)-
Uniqueness
Compared to similar compounds, Ethanol, 2-(1-methyl-1,4,5,6-tetrahydropyrimidin-2-yl)-1-(thiophen-2-yl)- may exhibit unique properties due to the presence of the thiophene ring
Eigenschaften
CAS-Nummer |
21446-81-1 |
---|---|
Molekularformel |
C11H16N2OS |
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)-1-thiophen-2-ylethanol |
InChI |
InChI=1S/C11H16N2OS/c1-13-6-3-5-12-11(13)8-9(14)10-4-2-7-15-10/h2,4,7,9,14H,3,5-6,8H2,1H3 |
InChI-Schlüssel |
QMSQNAXWXPUGME-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN=C1CC(C2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.